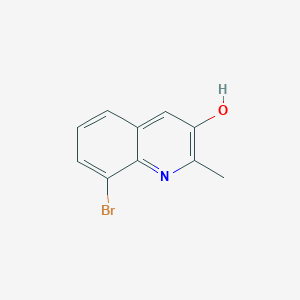

8-Bromo-2-methylquinolin-3-ol

Description

Significance of the Quinoline (B57606) Core in Chemical Research

The quinoline nucleus is a fundamental scaffold in medicinal chemistry, prized for its diverse pharmacological activities. nih.govbldpharm.com Quinoline and its derivatives are integral components of a wide array of therapeutic agents, demonstrating anticancer, antimalarial, antibacterial, and anti-inflammatory properties. chemscene.com This versatility has established the quinoline ring system as a key template in the design and synthesis of novel bioactive compounds. bldpharm.comacs.org The aromatic nature of the quinoline core and the ability to modify it with various substituents allow for the fine-tuning of its chemical and pharmacological properties, making it a subject of extensive academic and industrial research. nih.govbldpharm.com

Overview of Substituted Quinolines in Academic Studies

The introduction of various functional groups onto the quinoline ring system profoundly influences the resulting molecule's biological activity. bldpharm.com Academic research has extensively explored how different substitution patterns can lead to compounds with enhanced or specific activities. For instance, studies have shown that substitutions at the C2 and C3 positions of the quinoline ring can result in compounds with significant activity against certain cancer cell lines. bldpharm.com The exploration of substituted quinolines has led to the discovery of new classes of compounds with potential applications in treating a range of diseases, including breast cancer and leishmaniasis. sci-hub.stmdpi.orgmdpi.com The synthetic accessibility of the quinoline scaffold allows for the creation of large libraries of derivatives for screening and structure-activity relationship (SAR) studies. mdpi.org

Specific Context of Halogenated and Hydroxylated Quinoline Derivatives

The incorporation of halogen atoms and hydroxyl groups into the quinoline scaffold is a well-established strategy for modulating the physicochemical and biological properties of these compounds. sci-hub.st Halogenation, for example, can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes and interact with biological targets. bldpharm.com The presence of a halogen atom, such as bromine or chlorine, has been shown to enhance the antimalarial and anticancer activities of quinoline derivatives. bldpharm.comchemscene.com

Hydroxylated quinolines, particularly 8-hydroxyquinolines, are known for their metal-chelating properties, which are often linked to their biological activities. sci-hub.st The position of the hydroxyl group is critical; for instance, 4-hydroxyquinolines are synthesized via the Conrad-Limpach method and are known for their own set of biological activities. chemscene.com The combination of both halogen and hydroxyl substituents on the quinoline ring can lead to synergistic effects on the compound's activity, as seen in various biologically active molecules. nih.gov

Rationale for Research on 8-Bromo-2-methylquinolin-3-ol

Chemical Compound Data

Below are data tables for this compound and a related precursor, 2-methylquinolin-3-ol (B1297092).

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 2092180-13-5 bldpharm.com |

| Molecular Formula | C₁₀H₈BrNO |

| Molecular Weight | 238.08 g/mol |

| Canonical SMILES | CC1=NC2=C(C=C(Br)C=C2)C=C1O |

Table 2: Properties of 2-methylquinolin-3-ol

| Property | Value |

| IUPAC Name | 2-methylquinolin-3-ol |

| CAS Number | 613-19-4 chemicalbook.com |

| Molecular Formula | C₁₀H₉NO chemicalbook.com |

| Molecular Weight | 159.18 g/mol chemicalbook.com |

| Synthesis | Prepared by the condensation of o-aminobenzaldehyde with chloroacetone. chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8BrNO |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

8-bromo-2-methylquinolin-3-ol |

InChI |

InChI=1S/C10H8BrNO/c1-6-9(13)5-7-3-2-4-8(11)10(7)12-6/h2-5,13H,1H3 |

InChI Key |

AJQLFXIWXZMGJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C2C=CC=C(C2=N1)Br)O |

Origin of Product |

United States |

Synthetic Methodologies for 8 Bromo 2 Methylquinolin 3 Ol and Analogous Scaffolds

Strategies for Quinoline (B57606) Core Construction

The assembly of the fundamental quinoline ring is the primary challenge in synthesizing derivatives like 8-bromo-2-methylquinolin-3-ol. Various synthetic routes have been established, each with distinct advantages concerning reactant availability, substituent pattern control, and reaction conditions.

Many classical methods for quinoline synthesis, discovered in the late 19th century, remain highly relevant and are often modified for modern applications. iipseries.orgorganicreactions.org These reactions provide robust pathways to the quinoline core, which can be adapted to introduce the desired substitution pattern.

The Friedländer synthesis is a versatile and straightforward method for constructing quinolines. It involves the acid- or base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). organicreactions.orgresearchgate.netorganic-chemistry.org The reaction proceeds through an initial aldol-type condensation followed by a cyclodehydration to form the quinoline ring. organic-chemistry.orgalfa-chemistry.com

For the synthesis of a quinolin-3-ol scaffold, a common strategy involves the reaction of an o-aminobenzaldehyde with a β-keto ester, such as ethyl acetoacetate. The reaction initially forms an enamine intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield a 2-methylquinolin-3-ol (B1297092) derivative with a carboxylate group at the 4-position, which can often be removed in a subsequent step. To produce this compound, the logical starting material would be 2-amino-3-bromobenzaldehyde.

Key Features of the Friedländer Synthesis:

Reactants: o-aminoaryl aldehyde/ketone and an active methylene (B1212753) compound.

Catalysts: Can be promoted by acids (e.g., p-toluenesulfonic acid, H₂SO₄) or bases (e.g., KOH, piperidine). alfa-chemistry.comjk-sci.com

Advantages: High convergence and the ability to form highly substituted quinolines in a single step.

Limitations: The primary limitation is the availability and stability of the required o-aminoaryl aldehyde and ketone precursors. researchgate.net

| Reaction Component | Example for Quinolin-3-ol Synthesis | Role in Final Structure |

|---|---|---|

| o-Aminoaryl Ketone/Aldehyde | 2-Amino-3-bromobenzaldehyde | Forms the benzene (B151609) ring and provides the nitrogen atom (N1) and the C8-bromo substituent. |

| Active Methylene Compound | Ethyl acetoacetate | Provides the atoms for the pyridine (B92270) ring, including the C2-methyl group and the C3-hydroxyl group. |

| Catalyst | Acid (e.g., PTSA) or Base (e.g., Piperidine) | Facilitates the initial condensation and subsequent cyclization/dehydration steps. |

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a strong base. wikipedia.orgresearchgate.netcambridge.org The reaction mechanism begins with the base-catalyzed hydrolysis of isatin to form an isatoic acid salt, which then condenses with the carbonyl compound to form an imine. wikipedia.org An intramolecular cyclization followed by dehydration yields the final quinoline-4-carboxylic acid. wikipedia.org

To synthesize a precursor for the 8-bromo-2-methylquinoline (B152758) scaffold, one would start with a 7-bromoisatin. Reaction with a simple ketone like acetone (B3395972) would yield 8-bromo-2-methylquinoline-4-carboxylic acid. This intermediate can then be decarboxylated, typically by heating, to afford 8-bromo-2-methylquinoline. While this method efficiently constructs the core with the correct bromo and methyl substituents, it does not directly yield the 3-ol derivative. A subsequent functionalization step would be required to introduce the hydroxyl group at the C3 position.

| Step | Reactants/Conditions | Intermediate/Product |

|---|---|---|

| 1. Pfitzinger Reaction | 7-Bromoisatin + Acetone + Strong Base (e.g., KOH) | 8-Bromo-2-methylquinoline-4-carboxylic acid |

| 2. Decarboxylation | Heating the carboxylic acid product | 8-Bromo-2-methylquinoline |

| 3. Functionalization (Hypothetical) | Subsequent oxidation/hydroxylation reaction | This compound |

The Skraup and Doebner-Miller reactions are closely related acid-catalyzed methods that synthesize quinolines from anilines. lookchem.comwikipedia.orgacs.org The Skraup synthesis traditionally uses glycerol, which dehydrates in situ to form acrolein, an α,β-unsaturated aldehyde. iipseries.org The Doebner-Miller reaction is more general and directly uses α,β-unsaturated aldehydes or ketones. nih.govwikipedia.org The mechanism involves the 1,4-conjugate addition of the aniline (B41778) to the unsaturated carbonyl compound, followed by acid-catalyzed cyclization and subsequent oxidation to yield the aromatic quinoline ring. acs.org

To generate the 8-bromo-2-methylquinoline scaffold, the starting aniline would be 2-bromoaniline (B46623). The α,β-unsaturated carbonyl component would be crotonaldehyde (B89634) (for a 2-methyl product). A published procedure for the synthesis of the closely related 8-bromo-2-methylquinoline utilizes 2-bromoaniline and crotonaldehyde in the presence of hydrochloric acid, boric acid, and an oxidizing agent (2-bromonitrobenzene). nih.gov This robust method provides the core structure, which would again require a separate step to introduce the 3-hydroxyl group.

Example Synthesis of 8-Bromo-2-methylquinoline: nih.gov

Aniline: 2-Bromoaniline

Carbonyl Source: Crotonaldehyde

Acid/Catalyst: HCl, Boric Acid, ZnCl₂

Oxidant: 2-Bromonitrobenzene

Yield: 52%

Multi-component reactions (MCRs) have become a powerful tool in modern organic synthesis, allowing for the construction of complex molecules like quinolines in a single, efficient step from three or more starting materials. rsc.orgrsc.org MCRs are highly valued for their atom economy, operational simplicity, and ability to rapidly generate diverse molecular libraries. rsc.orgacs.org

Several MCRs, such as variations of the Povarov or Friedländer reactions, can be employed to synthesize diverse quinoline scaffolds. rsc.org For instance, a three-component reaction might involve an aniline, an aldehyde, and an activated alkene or alkyne. By carefully selecting the three components, one can assemble a polysubstituted quinoline ring in one pot. A strategy to form a scaffold analogous to this compound could involve the reaction of 2-bromoaniline, an aldehyde, and a β-keto ester under appropriate catalytic conditions (e.g., iron(III) chloride or palladium catalysis). rsc.org The versatility of MCRs allows for the incorporation of a wide range of functional groups, making them highly adaptable for targeted synthesis. rsc.org

Adaptations of Classical Name Reactions

Targeted Functionalization and Substituent Introduction

In many cases, it is more practical to synthesize a simpler quinoline core and then introduce the desired functional groups in subsequent steps. This approach is particularly relevant when the required starting materials for a fully substituted synthesis are unavailable or when the desired substituents are incompatible with the conditions of the core-forming reaction. The functionalization of a pre-existing quinoline ring is a highly developed field, with methods available for targeting nearly every position on the ring system. nih.govrsc.org

For this compound, two primary retrosynthetic strategies can be envisioned:

Bromination of 2-methylquinolin-3-ol: Starting with the readily accessible 2-methylquinolin-3-ol, the introduction of a bromine atom at the C8 position could be achieved via electrophilic aromatic substitution. The directing effects of the hydroxyl and methyl groups, as well as the nitrogen atom, would need to be carefully considered to achieve the desired regioselectivity. C8 functionalization of quinolines is a known challenge due to steric hindrance but can be achieved with specific directing group strategies or catalyst systems. rsc.org

Hydroxylation of 8-bromo-2-methylquinoline: An alternative approach starts with 8-bromo-2-methylquinoline, which can be synthesized via a Doebner-Miller reaction. nih.gov The subsequent introduction of the hydroxyl group at the C3 position would likely require a C-H activation/functionalization strategy. researchgate.net Transition metal-catalyzed C-H oxidation is a modern and powerful tool for selectively introducing oxygen-containing functional groups onto heterocyclic scaffolds. rsc.org

The choice between these strategies depends on the relative difficulty and selectivity of the key bromination or hydroxylation step. The development of regioselective C-H functionalization methods has significantly expanded the toolbox for accessing complex quinoline derivatives that were previously difficult to obtain. nih.govnih.gov

Bromination Strategies at the C-8 Position of Quinolin-3-ol Systems

The introduction of a bromine atom at the C-8 position of a quinoline ring is a key step in the synthesis of this compound. Various strategies have been developed to achieve this transformation, often focusing on regioselectivity and efficiency.

Regioselective Bromination Techniques

Regioselective bromination aims to introduce a bromine atom at a specific position on the quinoline ring. For 8-substituted quinolines, the substitution pattern is influenced by the directing effects of the existing substituent.

One common method involves the direct bromination of a substituted quinoline. For instance, the bromination of 8-substituted quinolines can be reinvestigated to optimize yields and isolation conditions. Depending on the substituent at the C-8 position and the reaction conditions, including the amount of brominating agent, a mixture of mono- and di-bromo derivatives can be obtained. For example, the mono-bromination of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) can yield a mixture of products, while 8-methoxyquinoline (B1362559) can furnish a single bromo-derivative. researchgate.net

A synthesis for 8-bromo-2,6-dimethylquinoline (B1381944) has been reported, which could serve as a precursor or analogous system. researchgate.net The synthesis of 8-bromoquinoline (B100496) itself can be achieved through methods like the Skraup synthesis, starting from 2-bromoaniline and acrolein diethyl acetal (B89532) under acidic conditions. chemicalbook.com Another approach involves the copper(II) bromide-mediated bromination of arylboronic acids. chemicalbook.com

Remote C–H Halogenation Methodologies

Remote C-H functionalization has emerged as a powerful tool for introducing halogens at positions that are not easily accessible through classical electrophilic aromatic substitution. These methods often utilize directing groups to achieve high regioselectivity.

A metal-free protocol for the regioselective halogenation of 8-substituted quinolines at the C-5 position has been developed using trihaloisocyanuric acids as the halogen source. nih.govrsc.orgresearchgate.net This method is operationally simple and proceeds under mild conditions with high functional group tolerance. nih.govrsc.orgresearchgate.net While this methodology primarily targets the C-5 position, it highlights the potential of remote C-H activation strategies for the selective halogenation of the quinoline core. Further development of these methodologies could potentially be adapted for C-8 halogenation by choosing an appropriate directing group.

Other remote halogenation methods for quinolines at the C-5 and/or C-7 positions have also been explored, utilizing various halogen sources and catalytic systems. researchgate.netfao.orgresearchgate.net These approaches underscore the ongoing efforts to develop versatile and selective C-H functionalization reactions for the synthesis of halogenated quinolines.

Introduction of the Hydroxyl Group at the C-3 Position

The installation of a hydroxyl group at the C-3 position of the quinoline scaffold is another critical transformation in the synthesis of the target molecule.

Decarboxylation Approaches from Quinoline-4-carboxylic Acids

One strategy to introduce a C-3 hydroxyl group involves the decarboxylation of quinoline-4-carboxylic acid derivatives. The synthesis of quinoline-4-carboxylic acids can be achieved through multicomponent reactions like the Doebner reaction, which involves the condensation of anilines, aldehydes, and pyruvic acid. nih.gov

Once the quinoline-4-carboxylic acid is obtained, subsequent chemical modifications can lead to the introduction of a hydroxyl group at the C-3 position, followed by decarboxylation. For example, certain substituted 3-quinoline carboxylic acids can be prepared from functionalized quinolines through carbonylation and selective decarboxylation. google.com The hydrolysis of ester precursors can also yield carboxylic acids that can then be decarboxylated to afford the desired quinolin-4-one, which exists in tautomeric equilibrium with the 4-hydroxyquinoline. mdpi.com While these methods primarily focus on the 4-position, they demonstrate the utility of decarboxylation in quinoline chemistry.

Direct Hydroxylation Methodologies

Direct hydroxylation of the quinoline ring at the C-3 position presents a more atom-economical approach. However, direct C-H hydroxylation of pyridines and quinolines at the C-3 position is challenging due to the electron-deficient nature of the heterocycle. acs.orgnih.gov

Recent advancements have explored photochemical valence isomerization of pyridine N-oxides to achieve C-3 selective hydroxylation. acs.orgnih.gov This method involves the intramolecular migration of the oxygen atom from the N-oxide to the C-3 position. While this has been demonstrated primarily for pyridines, the extension to quinoline N-oxides could provide a direct route to 3-hydroxyquinolines. Indeed, Rh(III)-catalyzed C(8)-H activation of 2-substituted quinoline N-oxides has been shown to result in the formation of 3-hydroxyquinolin-8-yl propanoates, where the N-oxide acts as the source of the oxygen atom for hydroxylation. nih.gov

Another approach involves the dearomatization of the quinoline ring to generate more electron-rich intermediates that can then undergo regioselective hydroxylation. researchgate.net For instance, treatment of oxazinoaza-arenes, derived from quinolines, with electrophilic peroxides can lead to meta-selective hydroxylation. researchgate.net Additionally, heterogeneous photocatalysis using graphitic carbon nitride (g-C3N4) has been employed for the direct C-H hydroxylation of quinoxalin-2(1H)-ones, a related heterocyclic system. mdpi.com

Methyl Group Installation at the C-2 Position

The introduction of a methyl group at the C-2 position of the quinoline ring can be accomplished through various synthetic methods.

One of the classical methods for quinoline synthesis is the Doebner-von Miller reaction, which involves the reaction of an α,β-unsaturated aldehyde or ketone with an aniline in the presence of an acid catalyst. The synthesis of 8-bromo-2-methylquinoline has been reported using a modification of this reaction, where 2-bromoaniline is reacted with crotonaldehyde. nih.gov

Another strategy involves the C-H activation of a pre-formed quinoline ring. Rhodium-catalyzed C-H bond activation of quinolines has been systematically studied, and the position of activation is influenced by the substituents present on the ring. nih.gov While this study focused on the functionalization of the heteroring, it demonstrates the potential of C-H activation for introducing substituents.

Furthermore, several methods have been developed for the regioselective introduction of a methyl group into pyridines and quinolines, which is a topic of significant interest in medicinal chemistry. biu.ac.il These methods can involve transition-metal catalysis or metal-free conditions. For instance, a one-step synthesis of 2-methylquinoline (B7769805) from nitrobenzene (B124822) and an aqueous ethanol (B145695) solution using a PtSn/γ-Al2O3 catalyst has been patented. google.com Additionally, the functionalization of C(sp3)–H bonds of 2-methylquinolines has been achieved through a tandem cyclization strategy with 2-styrylanilines to synthesize more complex quinoline derivatives. acs.org

Sequential Functionalization Strategies

The synthesis of highly substituted quinolines, such as this compound, often relies on sequential functionalization strategies. These methods involve the stepwise introduction of substituents onto a pre-formed quinoline core or the functionalization of precursors prior to cyclization. A powerful and attractive approach for synthesizing C-2 and C-8 functionalized quinoline compounds involves the use of quinoline N-oxides. researchgate.net The N-oxide group acts as a directing group, enhancing the reactivity of the quinoline ring at specific positions, particularly at the C2 and C8 positions, allowing for regioselective C-H functionalization under mild conditions. researchgate.netnih.gov

This strategy typically involves three key stages:

N-Oxidation : The quinoline core is first oxidized to form the corresponding N-oxide. This step is crucial as it activates the heterocyclic ring for subsequent reactions. researchgate.netnih.gov

Regioselective C-H Functionalization : With the N-oxide in place, various substituents can be introduced. For instance, palladium-catalyzed alkenylation can occur at the C2 position. nih.gov Similarly, amination using a copper catalyst can also be directed to the C2 position. nih.gov This step allows for the precise installation of functional groups required in the final product.

Deoxygenation : The final step involves the removal of the N-oxide group to yield the functionalized quinoline.

This sequential approach provides a high degree of control over the substitution pattern, which is essential for creating complex molecules like this compound. For example, a synthetic pathway could envision starting with a quinoline N-oxide, performing a regioselective bromination at the C8 position, followed by functionalization at the C2 and C3 positions, and concluding with deoxygenation. The versatility of C-H activation, directed by the N-oxide, has made it a cornerstone in the modern synthesis of complex quinoline derivatives. researchgate.netnih.gov

Advancements in Green Synthesis Approaches for Quinoline Derivatives

The paradigm has shifted from conventional synthetic methods, which often involve harsh conditions and hazardous materials, towards advanced green methodologies. researchgate.netbohrium.com These strategies are designed to align with the principles of sustainable chemistry by minimizing waste, reducing solvent and energy consumption, and utilizing less toxic reagents. researchgate.net The development of environmentally friendly and effective methods has become a major focus for researchers, driven by the shortcomings of traditional protocols like the Skraup, Doebner-Von Miller, and Friedländer syntheses, which are often plagued by inefficiency, severe reaction conditions, and toxic reagents. mdpi.comnih.govnih.gov

Catalysis in Sustainable Synthesis

Catalysis is at the heart of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. For quinoline synthesis, various catalytic systems have been developed to improve the environmental footprint of the manufacturing process.

In the quest for sustainability, metal-free synthetic protocols have gained significant attention to avoid the toxicity and cost associated with metal catalysts. researchgate.net Organocatalysis, which uses small organic molecules to accelerate reactions, has emerged as a powerful alternative. researchgate.net

Several metal-free approaches have been successfully applied to quinoline synthesis:

Phosphine-catalyzed Reactions : These can activate substrates for cyclization, as demonstrated in some variations of the Friedländer synthesis. mdpi.com

N-Heterocyclic Carbenes (NHCs) : NHCs have been used to catalyze the formation of quinolines from 2-aminobenzyl alcohols and ketones. mdpi.com

Visible-Light-Mediated Synthesis : A metal-free protocol using a hypervalent iodine reagent as an azide (B81097) radical source under visible-light irradiation has been developed to synthesize multisubstituted quinolines from cyclopropenes. acs.org

Iodine-Catalyzed Reactions : The three-component reaction of methyl ketones, anilines, and α-ketoesters can be promoted by iodine, where the hydroiodic acid co-product acts as a promoter. nih.gov

These methods represent a significant step towards "green" quinoline synthesis by eliminating the need for toxic and often expensive transition metals. researchgate.net

Table 1: Examples of Organocatalyzed and Metal-Free Quinoline Synthesis

| Starting Materials | Catalyst/Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Aminobenzyl alcohols, Ketones | N-Heterocyclic Carbene (NHC) | Base (hydroxide) | Substituted Quinolines | mdpi.com |

| Cyclopropenes, Azidobenziodazolone (ABZ) | Visible Light | - | Multisubstituted Quinolines | acs.org |

| Methyl ketone, Arylamine, α-Ketoester | Iodine / Hydroiodic acid | - | Polysubstituted Quinolines | nih.gov |

| 2-(Aminomethyl)-aniline, Aromatic ketone | Oxygen (as oxidant) | Transition-metal-free | Substituted Quinolines | nih.gov |

Nanocatalysts offer a compelling alternative to traditional catalysts due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. nih.govacs.org Their use provides an effective option for the synthesis of quinolines, overcoming many drawbacks of conventional methods such as long reaction times, harsh conditions, and catalyst recovery issues. nih.govacs.org

Various nanocatalysts have been employed in quinoline synthesis:

Nickel-based Nanoparticles : These have been used for various organic transformations, including the synthesis of heterocycles. acs.org

Copper-based Nanocatalysts : For example, Cu@imineZCM-41 has been used for producing 2-aryl-quinoline-4-carboxylic acid derivatives under solvent-free conditions. nih.gov

Magnetic Nanoparticles : Fe3O4@SiO2-SO3H has been utilized in the Friedländer annulation for synthesizing polysubstituted quinolines, allowing for easy catalyst separation. nih.gov

The application of nanocatalysts represents a significant advancement in designing efficient and environmentally benign synthetic routes for quinoline derivatives. acs.org

Table 2: Applications of Nanocatalysts in Quinoline Synthesis

| Catalyst | Reaction Type | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Cu@imineZCM-41 | Condensation | 80 °C, Solvent-free | Short reaction time, Good yields | nih.gov |

| Fe3O4@SiO2-SO3H | Friedländer Annulation | 90 °C, Solvent-free | Easy separation, Good to high yields | nih.gov |

| Ni-based Nanoparticles | Various | - | High catalytic activity, Facile synthesis | acs.org |

The ability to recover and reuse a catalyst is a cornerstone of green chemistry, as it reduces waste and lowers process costs. acs.org Many nanocatalysts and other heterogeneous systems are designed with reusability in mind. researchgate.netacs.org For instance, magnetic nanocatalysts can be easily separated from the reaction mixture using an external magnet. nih.gov Other solid acid catalysts, such as Nafion NR50, have been used under microwave conditions and can be recovered and reused for multiple reaction cycles. mdpi.com The development of such systems is crucial for the industrial-scale synthesis of quinoline derivatives in a sustainable manner.

Environmentally Benign Reaction Conditions

Key strategies include:

Use of Greener Solvents : Water and ethanol are increasingly used as reaction media, replacing traditional volatile organic compounds (VOCs). researchgate.netbohrium.com

Solvent-Free Reactions : Conducting reactions without a solvent (neat conditions) is an ideal green chemistry scenario, as it completely eliminates solvent waste. nih.gov

Microwave Irradiation : Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improving product yields. mdpi.comtandfonline.com

Ultrasound-Assisted Synthesis : The use of ultrasound irradiation is another energy-efficient technique that can enhance reaction rates and yields, offering advantages like short reaction times and easy product isolation. nih.gov

These modern techniques are being integrated into synthetic protocols to create more sustainable pathways for producing a wide array of quinoline derivatives. researchgate.nettandfonline.com For example, the synthesis of quinoline derivatives has been reported using water as a green solvent under microwave irradiation, achieving high yields in short reaction times. tandfonline.com

Solvent-Free Methods

Solvent-free synthesis, also known as neat or solid-state reaction, represents a significant advancement in green chemistry by eliminating the need for conventional organic solvents. This approach reduces environmental pollution, lowers costs, and often simplifies product isolation. academie-sciences.frderpharmachemica.com Various quinoline and quinolin-3-ol derivatives have been successfully synthesized using these methods, which typically involve heating the reactants together, sometimes in the presence of a catalyst. academie-sciences.fr

One notable solvent-free approach is the Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene carbonyl group. academie-sciences.frresearchgate.net The use of reusable, solid-supported acid catalysts like 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) (DSIMHS) has proven effective, affording a range of quinoline derivatives in excellent yields and short reaction times under solvent-free conditions at 70°C. academie-sciences.fr This method is effective for various cyclic and acyclic ketones and β-ketoesters. academie-sciences.fr

Furthermore, multicomponent reactions under solvent-free conditions provide a powerful tool for constructing complex molecules like chromeno[2,3-b]quinolin-3-ol derivatives in a single step. derpharmachemica.com For instance, a one-pot, four-component reaction of resorcinol, malononitrile, aromatic aldehydes, and cyclohexanone (B45756) has been achieved using catalysts such as diazabicyclo[2.2.2]octane (DABCO) or iron(III) triflate [Fe(OTf)₃]. derpharmachemica.com These reactions proceed efficiently at room temperature, sometimes employing simple techniques like stone grinding, which require no special apparatus and lead to high-purity products with easy workup. derpharmachemica.com

| Product Type | Reactants | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Polysubstituted Quinolines | 2-Aminoaryl ketone, 1,3-Dicarbonyl compound | DSIMHS | 70°C, Stirring | Excellent | academie-sciences.fr |

| Chromeno[2,3-b]quinolin-3-ol derivatives | Resorcinol, Malononitrile, Aromatic aldehyde, Cyclohexanone | DABCO | Room Temp., Stone grinding | Good to Excellent | derpharmachemica.com |

| Chromeno[2,3-b]quinolin-3-ol derivatives | Resorcinol, Malononitrile, Aromatic aldehyde, Cyclohexanone | Fe(OTf)₃ | Room Temp., Ultrasonic irradiation | High to Excellent |

Utilization of Green Solvents (e.g., Ethanol, Water)

The replacement of volatile and toxic organic solvents with environmentally benign alternatives like water and ethanol is a cornerstone of green synthetic chemistry. researchgate.net These solvents are non-toxic, readily available, and safe to handle. The synthesis of quinoline scaffolds in aqueous media has been successfully demonstrated, often enhanced by techniques such as ultrasonic irradiation. nih.govresearchgate.net

For example, a three-component reaction involving anilines, aldehydes, and ethyl 3,3-diethoxypropionate has been carried out in water under ultrasound irradiation using SnCl₂·2H₂O as a precatalyst to produce 2-substituted quinolines in good yields. researchgate.net Similarly, basic ionic liquids have been used to catalyze the condensation of isatin with ketones in aqueous media under ultrasonic conditions, offering a green route to quinoline synthesis with high selectivity and milder conditions compared to conventional methods. nih.gov

Ethanol is another widely used green solvent for quinoline synthesis. researchgate.net The synthesis of 7-((4-chlorophenyl)((3-hydroxypyridin-2-yl)amino)methyl)quinolin-8-ol has been achieved by stirring 8-hydroxyquinoline, 4-chlorobenzaldehyde, and 2-amino-4-hydroxypyridine (B184335) in ethanol at room temperature. rsc.org The synthesis of the parent 8-bromo-2-methylquinoline has also been reported, where crystals suitable for X-ray analysis were obtained through slow evaporation from an ethanol solution, highlighting its utility in both reaction and purification steps. nih.gov

| Product Type | Reactants | Catalyst/Conditions | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 2-Substituted Quinolines | Aniline, Aldehyde, Ethyl 3,3-diethoxypropionate | SnCl₂·2H₂O, Ultrasound | Water | Good | researchgate.net |

| Quinolines | Isatin, Ketone | Basic Ionic Liquid, Ultrasound | Water | High | nih.gov |

| Substituted 8-Hydroxyquinoline | 8-Hydroxyquinoline, 4-Chlorobenzaldehyde, 2-Amino-4-hydroxypyridine | Room Temp. | Ethanol | 34% | rsc.org |

| Pyrimido[4,5-b]quinolones | Aromatic aldehyde, 6-Amino-1,3-dimethyluracil, Dimedone | Fe₃O₄ NP-cell, Reflux | Water | 88-96% | nih.gov |

Microwave and Ultrasonic Irradiation Enhancements

Microwave (MW) and ultrasonic (US) irradiation are non-classical energy sources that have become powerful tools in organic synthesis for accelerating reactions and improving process efficiency. ijpsjournal.comeurekaselect.comnih.gov Microwave-assisted synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. eurekaselect.comresearchgate.net This technique often results in dramatic reductions in reaction times, increased yields, and enhanced product purity. eurekaselect.comresearchgate.net A variety of quinoline derivatives have been synthesized using microwave irradiation, often in conjunction with green chemistry principles like solvent-free conditions or the use of eco-friendly solvents. eurekaselect.comresearchgate.netnih.gov

Ultrasonic irradiation enhances chemical reactivity through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov This phenomenon generates localized hot spots with extreme temperatures and pressures, leading to enhanced mass transfer and reaction rates. nih.gov Ultrasound has been successfully applied to the synthesis of quinoline and its derivatives, often providing milder reaction conditions, shorter reaction times, and improved yields compared to conventional heating methods. nih.govnih.govijacskros.com For instance, the one-pot, four-component synthesis of chromeno[2,3-b]quinolin-3-ol derivatives using Fe(OTf)₃ as a catalyst was performed under solvent-free conditions with ultrasonic irradiation, yielding products in 30–45 minutes with 88–96% yields. This demonstrates a significant improvement over traditional methods. The use of ultrasound can also reduce the formation of byproducts, further simplifying the purification process. nih.gov

| Product Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Hybrid Quinoline-Imidazole Derivatives | Conventional Heating | 48-96 hours | Good | nih.gov |

| Ultrasonic Irradiation | 1-2 hours | Slightly Increased | nih.gov | |

| Chromeno[2,3-b]quinolin-3-ol derivatives | Conventional Method (Reflux) | Longer (not specified) | Good | derpharmachemica.com |

| Ultrasonic Irradiation (Solvent-free) | 30-45 minutes | 88-96% | ||

| Pyrano[3,2-c]quinoline derivatives | Conventional Heating | 3-4 hours | 70-85% | nih.gov |

| Microwave Irradiation | 4-7 minutes | 90-94% | nih.gov |

Structural Elucidation and Spectroscopic Characterization of 8 Bromo 2 Methylquinolin 3 Ol

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an invaluable tool for assessing the purity and confirming the identity of volatile and semi-volatile compounds. In the analysis of 8-Bromo-2-methylquinolin-3-ol, GC-MS would serve to separate the target compound from any residual starting materials, by-products, or other impurities. The retention time in the gas chromatogram provides a characteristic signature for the compound under a specific set of analytical conditions.

Following separation by GC, the eluted this compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a molecular ion ([M]⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of the molecular ion provides a direct measurement of the molecular weight of the compound. For this compound (C₁₀H₈BrNO), the presence of bromine is a key indicator, as it has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This isotopic distribution results in a characteristic M+2 peak in the mass spectrum, where the molecular ion peak is accompanied by another peak of nearly equal intensity at two mass units higher. This distinctive isotopic pattern for bromine-containing compounds provides strong evidence for the presence of a single bromine atom in the molecule.

Table 1: Predicted GC-MS Data for this compound

| Parameter | Predicted Value/Observation |

| Retention Time (min) | Dependent on GC column and conditions |

| Molecular Ion [M]⁺ (m/z) | 237 (for ⁷⁹Br) |

| Molecular Ion [M+2]⁺ (m/z) | 239 (for ⁸¹Br) |

| Isotopic Ratio [M]⁺:[M+2]⁺ | Approximately 1:1 |

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that is crucial for structural confirmation. The fragmentation of the this compound molecular ion is expected to follow predictable pathways based on the stability of the resulting carbocations and neutral losses.

The weakest bond in the molecule is likely the C-Br bond, and its cleavage would result in the loss of a bromine radical. Another characteristic fragmentation pathway for quinoline (B57606) derivatives involves the cleavage of the heterocyclic ring. The presence of the methyl and hydroxyl groups will also influence the fragmentation. For instance, the loss of a methyl radical (CH₃) or a neutral water molecule (H₂O) from the molecular ion are plausible fragmentation steps. The analysis of these fragmentation patterns allows for the piecing together of the compound's structure.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Ion |

| 237/239 | [C₁₀H₈BrNO]⁺ (Molecular Ion) |

| 222/224 | [M - CH₃]⁺ |

| 219/221 | [M - H₂O]⁺ |

| 158 | [M - Br]⁺ |

| 130 | [C₉H₆N]⁺ (Loss of Br and CO) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The presence of the hydroxyl (-OH) group will be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic quinoline ring and the methyl group are expected in the 2850-3100 cm⁻¹ region. The C=C and C=N stretching vibrations within the quinoline ring system will give rise to a series of sharp peaks in the 1450-1650 cm⁻¹ range. The C-O stretching of the hydroxyl group should appear in the 1000-1250 cm⁻¹ region. Finally, the C-Br stretching vibration is anticipated to be in the lower frequency "fingerprint" region, typically between 500 and 700 cm⁻¹. The collective pattern of these absorptions provides strong evidence for the presence of the key functional groups in the molecule. A study on the closely related 2-methyl-8-quinolinol provides a basis for the expected vibrational modes of the quinoline core and its substituents asianpubs.org.

Table 3: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3600 (broad) | O-H stretch | Hydroxyl |

| 2850-3100 | C-H stretch | Aromatic & Methyl |

| 1450-1650 | C=C & C=N stretch | Quinoline Ring |

| 1000-1250 | C-O stretch | Hydroxyl |

| 500-700 | C-Br stretch | Bromo |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* and n-π* transitions within the conjugated quinoline ring system.

Quinoline and its derivatives are known to exhibit multiple absorption bands in the UV region. The introduction of substituents such as the bromo, methyl, and hydroxyl groups can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε). These shifts are referred to as bathochromic (red shift) or hypsochromic (blue shift) and can provide insights into the electronic effects of the substituents on the chromophore. For instance, the hydroxyl group, being an auxochrome, is expected to cause a red shift in the absorption bands. Studies on related benzo[h]quinolin-10-ol derivatives have shown that the electronic absorption spectra are characterized by π-π* electronic excitations within the conjugated system nih.gov.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Predicted λ_max (nm) | Electronic Transition | Chromophore |

| ~230-250 | π → π | Quinoline Ring |

| ~280-320 | π → π | Quinoline Ring |

| ~330-360 | n → π* | Heterocyclic System |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Table 5: Crystallographic Data for the Related Compound 8-Bromo-2-methylquinoline (B152758) nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.0440 (17) |

| b (Å) | 13.467 (4) |

| c (Å) | 13.391 (4) |

| β (°) | 97.678 (4) |

| V (ų) | 901.4 (5) |

| Z | 4 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, and bromine in a purified sample of this compound are compared with the theoretically calculated values based on its molecular formula, C₁₀H₈BrNO. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Table 6: Elemental Analysis Data for this compound (C₁₀H₈BrNO)

| Element | Theoretical % |

| Carbon (C) | 50.45 |

| Hydrogen (H) | 3.39 |

| Bromine (Br) | 33.56 |

| Nitrogen (N) | 5.88 |

| Oxygen (O) | 6.72 |

Theoretical and Computational Investigations of 8 Bromo 2 Methylquinolin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the physicochemical properties of molecules. For a substituted quinoline (B57606) like 8-Bromo-2-methylquinolin-3-ol, these methods would offer deep insights into its electronic behavior and reactivity.

Ab Initio and Semi-Empirical Methods for Molecular Properties

Beyond DFT, other quantum chemical methods could be employed. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without experimental data. While computationally more demanding than DFT, they can provide benchmark data for electronic properties. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules or preliminary screenings, though with reduced accuracy compared to DFT or ab initio approaches.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For this compound, analysis would involve visualizing the spatial distribution of these orbitals to predict sites susceptible to electrophilic and nucleophilic attack.

Table 1: Representative Quantum Chemical Descriptors Derived from HOMO-LUMO Energies (Note: These are conceptual parameters; numerical values for this compound are not available.)

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | χ2 / (2η) | A measure of the electrophilic power of a molecule. |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. By mapping the electrostatic potential onto the electron density surface, it is possible to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In a typical MEP map, red areas signify negative potential (e.g., around the oxygen and nitrogen atoms), indicating sites prone to electrophilic attack. Blue areas represent positive potential (e.g., around hydrogen atoms), indicating sites for nucleophilic attack. For this compound, the MEP surface would be essential for predicting intermolecular interactions, such as hydrogen bonding.

Conformational Analysis and Tautomerism Modeling

Substituted quinolines can exist in different spatial arrangements (conformations) and isomeric forms (tautomers). Computational modeling is vital for understanding the relative stabilities of these forms.

Energy Profiles of Different Conformations and Tautomeric Forms

This compound can potentially exist in different tautomeric forms, most notably the keto-enol tautomerism involving the hydroxyl group at the 3-position and the adjacent carbon, which could form a quinolinone structure. Computational chemistry allows for the modeling of these different tautomers (e.g., the -ol form vs. the -one form). By calculating the total electronic energy of each optimized structure, it is possible to determine their relative stabilities. The tautomer with the lowest energy is the most stable and, therefore, the most likely to be observed experimentally. Energy profile calculations, often performed in both the gas phase and in different solvents (using models like the Polarizable Continuum Model, PCM), would predict the equilibrium state between the different tautomeric and conformational forms of the molecule.

Solvent Effects on Tautomeric Equilibria (e.g., PCM COSMO Procedure)

Quinolin-3-ol systems, including this compound, can exist in different tautomeric forms, primarily the enol (-OH) and keto (=O) forms. The equilibrium between these tautomers is crucial as it dictates the molecule's chemical reactivity and biological activity. The surrounding solvent environment plays a significant role in shifting this equilibrium.

Computational methods, particularly those based on Density Functional Theory (DFT), are employed to study these tautomeric preferences. The Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO) are powerful procedures used to simulate the effects of a solvent. researchgate.netnih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution.

By calculating the Gibbs free energy of each tautomer in the gas phase and in various solvents, researchers can predict the most stable form under different conditions. orientjchem.org For hydroxyquinolines and similar heterocyclic compounds, studies have shown that polar solvents tend to stabilize the more polar tautomer. orientjchem.org For instance, a polar protic solvent like water can form hydrogen bonds, which may favor the keto form, whereas a nonpolar solvent might favor the enol form. The stability of tautomers in different solvents is a subject of interest, with computational results indicating that solvent effects can induce slight changes in the geometry of the rings and alter the order of stability. researchgate.net

Table 1: Illustrative Example of Solvent Effects on Tautomer Stability (Relative Energy in kcal/mol) Note: This table is a hypothetical representation based on typical findings for similar compounds and does not represent actual experimental data for this compound.

| Tautomer | Gas Phase (Relative Energy) | Water (ε=78.4, Relative Energy) | Toluene (ε=2.4, Relative Energy) |

|---|---|---|---|

| Enol Form | 0.00 | 1.50 | 0.20 |

| Keto Form | 1.20 | 0.00 | 1.00 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into static properties, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment, such as a protein binding site or a solvent box. nih.govresearchgate.netmdpi.com

For quinoline derivatives, MD simulations are crucial for understanding the stability of ligand-protein complexes. researchgate.netnih.gov After an initial docking pose is predicted, an MD simulation can assess whether the ligand remains stably bound or if it undergoes significant conformational changes and potentially dissociates. mdpi.com Key metrics analyzed during MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule or protein, and the analysis of intermolecular hydrogen bonds over time. nih.gov These simulations provide a more realistic picture of the binding event than static docking alone. researchgate.net

In Silico Modeling of Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking simulations are instrumental in identifying potential biological targets and predicting the binding mode within the active site of a protein. nih.gov

The process involves preparing the 3D structures of both the ligand (the quinoline derivative) and the receptor (a protein). The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, using a scoring function to estimate the binding affinity for each pose. researchgate.net Docking studies on various bromo-substituted quinoline derivatives have been performed to understand their interactions with targets like HIV reverse transcriptase and enzymes implicated in cancer. nih.govresearchgate.net The results of these simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity and can guide the design of more potent derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govresearchgate.net For quinoline derivatives, QSAR models are developed to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

The development of a QSAR model involves several key steps:

Data Set Preparation : A series of quinoline derivatives with experimentally determined biological activities is collected.

Descriptor Calculation : A large number of molecular descriptors are calculated for each molecule. These can be 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors (e.g., steric fields from CoMFA, electrostatic fields from CoMSIA). nih.govmdpi.com

Model Building : Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.govresearchgate.net

Validation : The predictive power of the model is rigorously tested using internal validation (e.g., cross-validation) and external validation (using a set of molecules not included in the model building). mdpi.com

Successful QSAR models for quinoline derivatives have been used to guide the design of new compounds with improved activity against various diseases. acarindex.com

Mechanistic Pathway Elucidation for Chemical Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with different possible pathways. frontiersin.org

DFT calculations are commonly used to map out reaction coordinates and determine the most energetically favorable route for a given transformation. chemrxiv.org For the synthesis of the quinoline scaffold, computational studies can help to understand the details of cyclization reactions, the role of catalysts, and the regioselectivity of substituent additions. mdpi.compreprints.org This knowledge is invaluable for optimizing reaction conditions, improving yields, and designing novel synthetic strategies. The insights gained from these computational investigations can transform a complex problem into a more regular process of structural simplification and pathway design. frontiersin.org

Chemical Reactivity and Derivatization of 8 Bromo 2 Methylquinolin 3 Ol

Reactions Involving the C-8 Bromine Substituent

The bromine atom at the C-8 position of the quinoline (B57606) ring is a key handle for introducing molecular diversity through various substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of aryl halides. In this reaction, a nucleophile displaces the halide on an aromatic ring. The feasibility of SNAr reactions is highly dependent on the electronic nature of the aromatic system. Aromatic rings are generally electron-rich and thus not predisposed to nucleophilic attack. However, the presence of strong electron-withdrawing groups can activate the ring towards such substitutions. wikipedia.orgpressbooks.pubyoutube.com

For 8-bromo-2-methylquinolin-3-ol, the quinoline ring itself possesses some degree of electron deficiency, which can facilitate nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub The stability of this intermediate is crucial for the reaction to proceed.

While specific examples of SNAr reactions on this compound are not extensively documented in the literature, the general principles of SNAr on related bromo-quinoline systems suggest that it could react with strong nucleophiles under appropriate conditions. For instance, nucleophiles like amines, alkoxides, and thiolates could potentially displace the C-8 bromine atom, especially at elevated temperatures or with the use of a strong base. fishersci.co.uk

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Bromo-Heterocycles

| Entry | Substrate | Nucleophile | Product | Conditions | Yield (%) |

| 1 | 2,4-dinitrochlorobenzene | Hydroxide | 2,4-dinitrophenol | Aqueous base, RT | High |

| 2 | Aryl Halide | Amine | Aniline (B41778) derivative | K₂CO₃, Ethanol (B145695), Reflux | - |

| 3 | Aryl Halide | Alcohol | Ether derivative | NaH, THF, RT to 80-100 °C | - |

Note: This table provides general examples of SNAr reactions on activated aryl halides to illustrate the potential reactivity of this compound. Specific data for the target compound is not available in the cited literature.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of complex organic molecules. The C-8 bromine atom of this compound serves as an excellent electrophilic partner in these reactions.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.orgkhanacademy.org This reaction is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.

In the context of this compound, a Suzuki-Miyaura coupling would enable the introduction of various aryl or heteroaryl substituents at the C-8 position. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Table 2: Representative Suzuki-Miyaura Coupling Reactions on Bromo-Heterocycles

| Entry | Bromo-Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | 6-Bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 81 |

| 2 | 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 80 |

| 3 | 4-(5-Chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 95 |

Note: This table presents examples of Suzuki-Miyaura couplings on related bromo-quinoline and aza-quinoline systems to illustrate the potential for arylation of this compound.

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgresearchgate.net This reaction is a highly efficient method for the synthesis of substituted alkynes, which are valuable building blocks in organic synthesis.

For this compound, a Sonogashira coupling would introduce an alkynyl moiety at the C-8 position. The reaction mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination.

While specific data for this compound is not available, the Sonogashira coupling of other bromoquinolines has been reported. For example, the coupling of 6,7-dibromoquinoline-5,8-dione (B3062177) with various terminal alkynes using a palladium catalyst and a copper(I) co-catalyst has been shown to proceed in good to excellent yields. researchgate.net Similarly, the coupling of 8-bromoguanosine (B14676) with phenylacetylene (B144264) has been investigated. nih.gov These examples suggest that this compound would be a suitable substrate for Sonogashira coupling.

Table 3: Representative Sonogashira Coupling Reactions on Bromo-Heterocycles

| Entry | Bromo-Substrate | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| 1 | 6,7-Dibromoquinoline-5,8-dione | Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N | THF | 85 |

| 2 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | High |

| 3 | 8-Bromoguanosine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Amberlite IRA-67 | - | - |

Note: This table provides examples of Sonogashira couplings on related bromo-quinoline and bromo-pyridine systems to demonstrate the potential for alkynylation of this compound.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. nih.govresearchgate.net This reaction is a versatile method for the synthesis of substituted alkenes.

In the case of this compound, the Heck reaction would allow for the introduction of a variety of alkenyl groups at the C-8 position. The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination.

While no specific examples of Heck reactions on this compound have been found, the reaction has been successfully applied to other bromo-aromatic and heteroaromatic compounds. nih.govresearchgate.net For instance, a green protocol for the Heck reaction of various aryl bromides with internal olefins has been developed, yielding trisubstituted alkenes. nih.gov

Table 4: Representative Heck Reactions on Bromo-Aromatic Compounds

| Entry | Bromo-Substrate | Alkene | Catalyst | Base | Solvent | Yield (%) |

| 1 | Bromobenzene | Ethyl crotonate | Pd EnCat®40 | K₂CO₃ | EtOH | 46 |

| 2 | 4-Bromotoluene | Ethyl crotonate | Pd EnCat®40 | K₂CO₃ | EtOH | 35 |

| 3 | 4-Bromo-N,N-dimethylaniline | Ethyl crotonate | Pd EnCat®40 | K₂CO₃ | EtOH | 76 |

Note: This table presents examples of Heck reactions on various bromo-aromatic compounds to illustrate the potential for alkenylation of this compound.

Reactions at the C-3 Hydroxyl Group

The C-3 hydroxyl group of this compound is a versatile functional group that can undergo a variety of derivatization reactions, such as O-alkylation and O-acylation, to produce ethers and esters, respectively. These modifications can significantly alter the physicochemical properties of the parent molecule.

O-alkylation can be achieved by reacting the hydroxyl group with an alkyl halide in the presence of a base. researchgate.netorganic-chemistry.org The base deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which then displaces the halide from the alkylating agent.

O-acylation can be accomplished using acylating agents such as acyl chlorides or acid anhydrides. nih.govchemguide.co.ukorganic-chemistry.orglibretexts.org These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). The esterification of hydroxyl groups is a common strategy to modify the biological activity and pharmacokinetic properties of drug molecules. nih.gov

While specific examples of O-alkylation and O-acylation on this compound are not detailed in the available literature, these are standard transformations for hydroxyl groups and are expected to proceed under typical conditions.

Table 5: General Methods for Derivatization of Hydroxyl Groups

| Reaction Type | Reagent | Product | General Conditions |

| O-Alkylation | Alkyl halide | Ether | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone) |

| O-Acylation | Acyl chloride | Ester | Base (e.g., Pyridine (B92270), Et₃N), Solvent (e.g., CH₂Cl₂, THF) |

| O-Acylation | Acid anhydride | Ester | Base (e.g., Pyridine, DMAP), Solvent (e.g., CH₂Cl₂, THF) |

Note: This table outlines general synthetic methods for the derivatization of hydroxyl groups, which are applicable to this compound.

Etherification Reactions

The hydroxyl group of this compound can undergo etherification to yield the corresponding ethers. This transformation is typically achieved by reacting the parent compound with an alkylating agent in the presence of a base. The base serves to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide, which then reacts with the alkylating agent.

Common alkylating agents used in these reactions include alkyl halides (such as methyl iodide or ethyl bromide) and sulfates (like dimethyl sulfate). The choice of solvent and base is crucial for the reaction's success, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed in conjunction with bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

| Reagent | Product | Reaction Conditions |

| Alkyl Halide (e.g., CH3I) | 8-Bromo-3-methoxy-2-methylquinoline | Base (e.g., NaH), Solvent (e.g., DMF) |

| Dialkyl Sulfate (B86663) (e.g., (CH3)2SO4) | 8-Bromo-3-methoxy-2-methylquinoline | Base (e.g., K2CO3), Solvent (e.g., Acetone) |

This table presents illustrative examples of etherification reactions.

Esterification Reactions

Ester derivatives of this compound can be synthesized through the esterification of the hydroxyl group. This reaction typically involves the use of acylating agents such as acyl chlorides or carboxylic acid anhydrides. The reaction is often carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and neutralizes the acidic byproduct (e.g., HCl).

For instance, the reaction with acetyl chloride would yield 8-bromo-2-methylquinolin-3-yl acetate. These esterification reactions are valuable for introducing a variety of functional groups and modifying the properties of the parent molecule.

| Acylating Agent | Product | Reaction Conditions |

| Acyl Chloride (e.g., Acetyl chloride) | 8-Bromo-2-methylquinolin-3-yl acetate | Base (e.g., Pyridine), Solvent (e.g., Dichloromethane) |

| Carboxylic Anhydride (e.g., Acetic anhydride) | 8-Bromo-2-methylquinolin-3-yl acetate | Catalyst (e.g., DMAP), Solvent (e.g., Dichloromethane) |

This table provides examples of esterification reactions.

Oxidation Reactions of the Hydroxyl Moiety

The hydroxyl group at the C-3 position of the quinoline ring is part of a vinylogous acid system, which influences its reactivity. Direct oxidation of the 3-hydroxyquinoline (B51751) moiety can be complex. Depending on the oxidizing agent and reaction conditions, oxidation may lead to the formation of quinoline-3,4-diones or potentially ring-opened products. However, specific and controlled oxidation of the hydroxyl group in this compound to a ketone (a quinolin-3-one) is not a commonly reported transformation and would likely require specialized reagents to avoid side reactions on the electron-rich quinoline ring system.

Reactions at the C-2 Methyl Group

The methyl group at the C-2 position of the quinoline ring is activated by the adjacent nitrogen atom and can participate in a range of reactions.

Side-Chain Halogenation (e.g., Bromination)

The methyl group can undergo free-radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, and light or heat. This reaction leads to the formation of 8-bromo-2-(bromomethyl)quinolin-3-ol. This brominated derivative is a versatile intermediate for further nucleophilic substitution reactions.

| Halogenating Agent | Product | Reaction Conditions |

| N-Bromosuccinimide (NBS) | 8-Bromo-2-(bromomethyl)quinolin-3-ol | Radical Initiator (e.g., AIBN), Solvent (e.g., CCl4), Heat/Light |

This table illustrates a typical side-chain halogenation reaction.

Oxidation to Aldehyde or Carboxylic Acid

The C-2 methyl group can be oxidized to an aldehyde or a carboxylic acid. A common reagent for the oxidation of such activated methyl groups to aldehydes is selenium dioxide (SeO2). Further oxidation of the resulting aldehyde to a carboxylic acid can be achieved using stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or potassium dichromate (K2Cr2O7) under acidic conditions. These transformations provide access to important derivatives such as 8-bromo-3-hydroxyquinoline-2-carbaldehyde and 8-bromo-3-hydroxyquinoline-2-carboxylic acid.

| Oxidizing Agent | Product |

| Selenium Dioxide (SeO2) | 8-Bromo-3-hydroxyquinoline-2-carbaldehyde |

| Potassium Permanganate (KMnO4) | 8-Bromo-3-hydroxyquinoline-2-carboxylic acid |

This table outlines the oxidation products of the C-2 methyl group.

Reactivity of the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring is basic and nucleophilic, allowing it to react with electrophiles. A characteristic reaction is quaternization, where the nitrogen atom attacks an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt, a quinolinium salt. This reaction introduces a positive charge into the heterocyclic ring system, significantly altering the electronic properties and reactivity of the molecule. For example, reaction with methyl iodide would yield 8-bromo-3-hydroxy-2-methyl-1-methylquinolinium iodide.

| Reagent | Product |

| Alkyl Halide (e.g., CH3I) | 8-Bromo-3-hydroxy-2-methyl-1-alkylquinolinium halide |

This table shows an example of a quaternization reaction.

N-Oxidation Reactions

The nitrogen atom in the quinoline ring of this compound can be readily oxidized to form the corresponding N-oxide. This transformation is significant as it can alter the electronic properties of the quinoline system, often activating other positions on the ring for further functionalization. The N-oxidation of quinolines is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), or other potent oxidizing agents like dimethyldioxirane (B1199080) (DMDO).

Studies on analogous 2-substituted quinolines have demonstrated the feasibility and kinetics of N-oxidation. For instance, the oxidation of 2-methylquinoline (B7769805) with dimethyldioxirane proceeds efficiently to yield the corresponding N-oxide as the sole product researchgate.net. The reaction is generally second-order, and its rate is influenced by steric effects. The presence of the methyl group at the C-2 position in this compound is expected to have a moderate steric influence on the approach of the oxidant to the nitrogen atom researchgate.net.

In a related study, 7-acetamido-8-benzyloxyquinoline was successfully oxidized to its N-oxide in 82% yield using mCPBA in 1,2-dichloroethane, indicating that even quinolines with bulky substituents in the carbocyclic ring can undergo efficient N-oxidation nih.gov. Based on these findings, the N-oxidation of this compound is expected to proceed smoothly under similar conditions to yield 8-Bromo-2-methylquinoline-1-oxide-3-ol.

Table 1: N-Oxidation of Substituted Quinolines

| Substrate | Oxidizing Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Methylquinoline | Dimethyldioxirane (DMDO) | Acetone (B3395972) | Quantitative | researchgate.net |

| 7-Acetamido-8-benzyloxyquinoline | m-Chloroperoxybenzoic acid (mCPBA) | 1,2-Dichloroethane | 82 | nih.gov |

Quaternization

The nitrogen atom of the quinoline ring is nucleophilic and can react with alkyl halides to form quaternary ammonium salts. This reaction, known as quaternization, is a fundamental transformation for heterocyclic amines. The process involves the attack of the nitrogen lone pair on the electrophilic carbon of an alkyl halide, resulting in the formation of a new carbon-nitrogen bond and a positively charged quinolinium ion.

While specific studies on the quaternization of this compound are not prevalent in the literature, the reaction is a well-established characteristic of the quinoline scaffold. The reactivity in quaternization reactions is influenced by the steric hindrance around the nitrogen atom and the electronic nature of the substituents on the ring. The 2-methyl group in the target molecule would exert some steric hindrance, potentially slowing the reaction rate compared to an unsubstituted quinoline. The choice of the alkylating agent is also crucial, with methyl iodide and benzyl (B1604629) bromide being common reagents for such transformations. The resulting quinolinium salts are often crystalline solids and can serve as intermediates for further synthetic modifications, such as the introduction of nucleophiles or the formation of cyanine (B1664457) dyes.

General Reaction Scheme for Quaternization: Quinoline Derivative + Alkyl Halide → N-Alkylquinolinium Halide

Functionalization at Other Positions of the Quinoline Ring (e.g., C-5, C-7)

Further functionalization of the this compound ring, particularly at the C-5 and C-7 positions, is a key strategy for creating diverse derivatives. The existing substituents on the quinoline ring direct the regioselectivity of subsequent reactions, primarily electrophilic aromatic substitution. The hydroxyl group at C-3 and the methyl group at C-2 are activating and ortho-, para-directing for electrophilic attack on the pyridine ring, though this is less common. More significantly, the bromine atom and the fused benzene (B151609) ring direct electrophiles to the C-5 and C-7 positions of the carbocyclic ring.

Research on the bromination of 8-substituted quinolines has shown that electrophilic attack preferentially occurs at the C-5 and C-7 positions. For example, the bromination of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) yields a mixture of 5-bromo, 7-bromo, and 5,7-dibromo derivatives, demonstrating the activation of these positions by the C-8 substituent researchgate.net. Similarly, 8-methoxyquinoline (B1362559) furnishes the 5-bromo derivative as the sole product under certain conditions researchgate.net. These findings suggest that this compound would undergo further halogenation or other electrophilic substitutions at the C-5 and C-7 positions. Metal-free protocols for the regioselective halogenation of 8-substituted quinolines at the C-5 position have also been developed, offering operationally simple methods for such transformations researchgate.net.

Once halogenated at the C-5 or C-7 position, these derivatives can undergo further reactions, such as Suzuki cross-coupling, to introduce aryl or other carbon-based substituents. The synthesis of 5-aryl-8-hydroxyquinoline derivatives, for instance, commences from 5-bromo-8-hydroxyquinoline, highlighting the utility of these halogenated intermediates scispace.com.

Table 2: Regioselective Bromination of 8-Substituted Quinolines

| Substrate | Reagent | Position(s) of Bromination | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline | Br₂ | C-5 and C-7 | researchgate.net |

| 8-Aminoquinoline | Br₂ | C-5 and C-7 | researchgate.net |

| 8-Methoxyquinoline | Br₂ | C-5 | researchgate.net |

Structure Activity Relationship Sar Studies and Mechanistic Insights for 8 Bromo 2 Methylquinolin 3 Ol Analogues

Methodological Frameworks for SAR Investigations

The investigation of SAR for quinoline (B57606) derivatives employs a combination of experimental and computational approaches to build a comprehensive understanding of the relationship between chemical structure and biological function.

Experimental Methodologies:

Analog Synthesis: The cornerstone of SAR studies involves the chemical synthesis of a library of analogues where specific parts of the lead molecule, such as the substituents on the quinoline core, are systematically varied. oncodesign-services.com For 8-Bromo-2-methylquinolin-3-ol, this would involve modifying the groups at the C-2, C-3, and C-8 positions, as well as other positions on the quinoline ring.

Biological Testing: Each synthesized analog is subjected to in vitro biological assays to measure its activity, such as enzyme inhibition (IC50 values), receptor binding affinity (Ki values), or cellular effects (EC50 or GI50 values). oncodesign-services.comresearchgate.net This data provides the quantitative basis for establishing relationships between structural changes and their functional consequences.

Computational Methodologies: Computational techniques are invaluable for rationalizing experimental results and predicting the activity of novel compounds, thus accelerating the drug discovery process. oncodesign-services.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the biological activity of a set of compounds with changes in their physicochemical properties (descriptors), such as lipophilicity, electronics, and sterics. researchgate.net